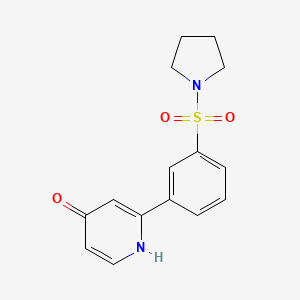
4-(3-BOC-Aminophenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BOC-Aminophenyl)nicotinic acid is a compound that combines the structural features of nicotinic acid and a tert-butoxycarbonyl (BOC) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)nicotinic acid typically involves the protection of the amino group on the phenyl ring with a BOC group, followed by coupling with nicotinic acid. The BOC protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction can be performed using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-BOC-Aminophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Acidic conditions (e.g., HCl, TFA) for deprotection of the BOC group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(3-BOC-Aminophenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(3-BOC-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The nicotinic acid moiety can participate in redox reactions, acting as an electron donor or acceptor in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminonicotinic acid: Similar structure but lacks the BOC protection, making it more reactive.
Nicotinic acid: Lacks the amino group, making it less versatile in terms of chemical modifications.
Para-aminobenzoic acid (PABA): Similar in having an amino group on the aromatic ring but differs in the position and type of carboxylic acid group
Uniqueness
4-(3-BOC-Aminophenyl)nicotinic acid is unique due to the presence of both the BOC-protected amino group and the nicotinic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)13-7-8-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAKBDEVBBJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)
![6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6415959.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6415966.png)


